

# Spectroscopic Profile of 4,5,6,7-Tetrahydro-1H-indole: A Technical Guide

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## Compound of Interest

Compound Name: 4,5,6,7-Tetrahydro-1H-indole

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This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound **4,5,6,7-Tetrahydro-1H-indole** (CAS No: 13618-91-2). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. The molecular formula for **4,5,6,7-Tetrahydro-1H-indole** is C<sub>8</sub>H<sub>11</sub>N, and its molecular weight is 121.18 g/mol .[\[1\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below is a summary of expected <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **4,5,6,7-Tetrahydro-1H-indole**, based on the analysis of closely related analogs.

Note: Experimentally obtained spectral data for the unsubstituted **4,5,6,7-Tetrahydro-1H-indole** is not readily available in the public domain. The following tables provide data for a closely related derivative, 2-phenyl-**4,5,6,7-tetrahydro-1H-indole**, to serve as a reference for the expected chemical shifts and multiplicities of the tetrahydroindole core.

## Proton (<sup>1</sup>H) NMR Data

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-5, H-6	1.53-1.82	m	-
H-4	1.92-2.53	m	-
H-7	2.53-2.68	m	-
H-3	6.07	s	-

Data is for 2-phenyl-4,5,6,7-tetrahydro-1H-indole and serves as an estimation for the tetrahydroindole core.[\[2\]](#)

## Carbon (<sup>13</sup>C) NMR Data

Carbon Atom	Chemical Shift ( $\delta$ , ppm)
C-5	23.4
C-6	23.8
C-4	23.9
C-7	24.0
C-3	107.8
C-3a	119.0
C-7a	133.7
C-2	135.3

Data is for 2-phenyl-4,5,6,7-tetrahydro-1H-indole and serves as an estimation for the tetrahydroindole core.[\[2\]](#)

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4,5,6,7-Tetrahydro-1H-indole is expected to show characteristic absorption bands for the N-H and C-H bonds, as well as the C=C bonds of the pyrrole ring.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Description
~3400	N-H	N-H stretching vibration
~3100-3000	C-H (aromatic)	C-H stretching of the pyrrole ring
~2930-2850	C-H (aliphatic)	C-H stretching of the cyclohexene ring
~1600-1450	C=C	C=C stretching of the pyrrole ring

## Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For **4,5,6,7-Tetrahydro-1H-indole**, the molecular ion peak [M]<sup>+</sup> is expected at an m/z of approximately 121.

m/z	Ion
122.09643	[M+H] <sup>+</sup>
144.07837	[M+Na] <sup>+</sup>
121.08860	[M] <sup>+</sup>
120.08187	[M-H] <sup>-</sup>

Data is based on predicted values.[\[3\]](#)

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above. These can be adapted for **4,5,6,7-Tetrahydro-1H-indole**.

## NMR Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectra can be recorded on a 400 MHz or 500 MHz spectrometer.[\[4\]](#) The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl<sub>3</sub>) or dimethyl

sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

## IR Spectroscopy

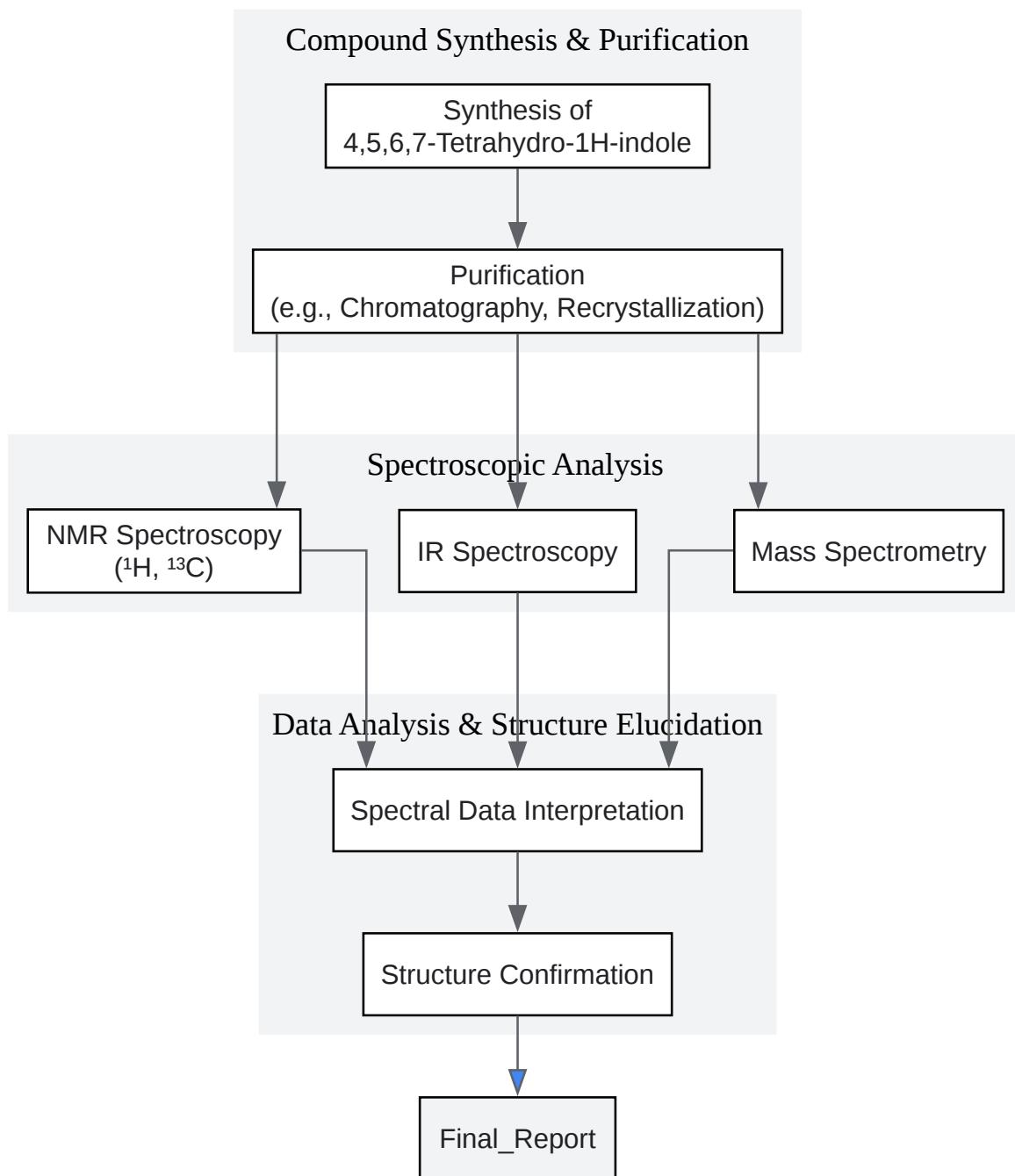
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet (for solids) or as a thin film on a salt plate (for liquids or low-melting solids). The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>.

## Mass Spectrometry

Mass spectra can be acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is introduced into the GC, which separates it from any impurities before it enters the mass spectrometer. The mass spectrometer then ionizes the sample and separates the ions based on their mass-to-charge ratio.

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **4,5,6,7-Tetrahydro-1H-indole**.

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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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